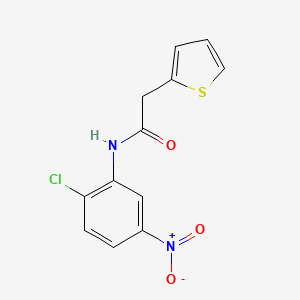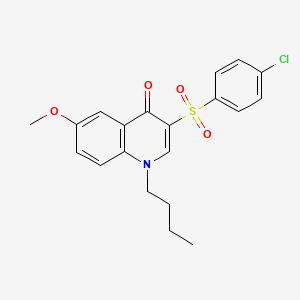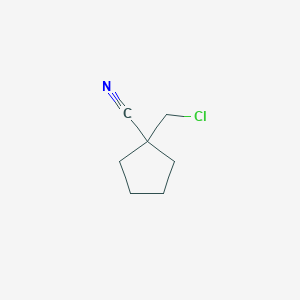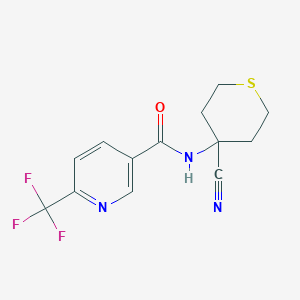
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, also known as clofenamide, is a synthetic compound that has been widely used in scientific research for its various biological activities. It is a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in many physiological processes.
作用機序
Clofenamide inhibits carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate ion. This leads to the accumulation of carbon dioxide in the tissues, which can cause acidosis and other physiological effects. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in tissue remodeling and angiogenesis.
Biochemical and Physiological Effects:
Clofenamide has been found to have a wide range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the inhibition of matrix metalloproteinases, and the modulation of various signaling pathways. These effects have been studied in various cell lines and animal models, and have been found to be relevant to many physiological processes, including acid-base balance, fluid secretion, tissue remodeling, and angiogenesis.
実験室実験の利点と制限
Clofenamide has several advantages for lab experiments, including its high potency and selectivity for carbonic anhydrase II, its ability to inhibit matrix metalloproteinases, and its anti-inflammatory and anti-tumor activities. However, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
将来の方向性
There are several future directions for the study of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and osteoporosis. In addition, the development of new analogs of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide with improved pharmacological properties and selectivity for specific isoforms of carbonic anhydrase could lead to the discovery of new drugs with novel mechanisms of action. Finally, the use of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide as a tool for the study of carbonic anhydrase and matrix metalloproteinases in various physiological processes could provide valuable insights into the role of these enzymes in health and disease.
合成法
Clofenamide can be synthesized by the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the addition of 2-amino-5-chloronitrobenzene and triethylamine. The resulting product is then reacted with ethyl chloroformate to obtain N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide. The synthesis of N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been described in detail in the literature, and the compound can be obtained with high purity and yield.
科学的研究の応用
Clofenamide has been extensively studied for its biological activities, including its inhibitory effects on carbonic anhydrase, which is involved in the regulation of acid-base balance and fluid secretion in many tissues. Clofenamide has been shown to be a potent inhibitor of carbonic anhydrase II, which is the most abundant isoform in the human body. In addition, N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities, making it a promising candidate for the development of new therapeutic agents.
特性
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(15(17)18)6-11(10)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYPJWWVKVVKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-nitrophenyl)-2-(2-thienyl)ethanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)


![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

![Methyl 3-(2,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2791540.png)

![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)

